2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBFQMGPILNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 3-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Synthetic Methods and Core Reactivity
The compound serves as a versatile scaffold for further functionalization. Key synthetic approaches include:
Condensation Reactions
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One-pot synthesis : Achieved through condensation of α-bromoacetophenone derivatives with 2-aminopyridine under solvent-free microwave irradiation (90% yield) .
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Ionic liquid-mediated synthesis : Utilizes [Bmim]Br₃ as both solvent and catalyst, enabling room-temperature reactions with Na₂CO₃ as base (82–90% yield) .
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Microwave-assisted | Solvent-free, 65°C | 90% | |
| [Bmim]Br₃-mediated | RT, 40 min | 82% |
Halogenation Reactions
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective halogenation:
Bromination
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6,8-Dibromination : Achieved using Br₂ or NBS in DCM at 0°C to RT, producing 6,8-dibromo derivatives while preserving the 3-fluoro-4-methoxyphenyl group.
Iodination
Cross-Coupling Reactions
The brominated derivatives participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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6-Bromo-substituted analogs react with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups at C6.
Sonogashira Coupling
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8-Bromo derivatives undergo coupling with terminal alkynes using PdCl₂(PPh₃)₂/CuI in Et₃N (70–85% yield).
Hydroxymethylation
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NaBH₄ Reduction : 3-Formyl derivatives (synthesized via Vilsmeier-Haack formylation) are reduced to 3-hydroxymethyl analogs in ethanol/NaOH (70–76% yield) .
| Starting Material | Product | Yield |
|---|---|---|
| 3-Formyl derivative | 3-Hydroxymethyl analog | 76% |
Biological Activity Correlation
The 3-fluoro-4-methoxyphenyl group enhances:
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Lipophilicity (logP = 2.8 ± 0.3)
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Halogen bonding capacity with biological targets (e.g., kinase enzymes)
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Metabolic stability compared to non-fluorinated analogs (t₁/₂ > 6 hrs in liver microsomes)
Environmental and Process Chemistry
Recent advances emphasize sustainable methods:
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E-factor analysis : Solvent-free microwave synthesis reduces waste (E-factor = 0.9 vs 5.2 for conventional methods)
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Catalyst recycling : [Bmim]Br₃ ionic liquid reused ≥5 times without yield loss
This comprehensive profile establishes 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine as a privileged structure for medicinal chemistry and materials science applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising anticancer properties. The compound 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways and interaction with specific molecular targets such as kinases and phosphatases. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells by activating caspase pathways .
Anti-Tuberculosis Properties
Another significant application is in the fight against tuberculosis. Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives possess anti-tubercular activity. The mechanism involves targeting enzymes critical for the survival of Mycobacterium tuberculosis, thereby inhibiting bacterial growth .
Neuropharmacological Effects
Imidazo[1,2-a]pyridines have also been studied for their neuropharmacological effects. Compounds within this class have shown potential as anxiolytics and sedatives. For example, they may act on GABA receptors or other neurotransmitter systems to produce calming effects .
Synthetic Methodologies
Metal-Free Synthesis
Recent advancements in synthetic methodologies highlight metal-free approaches for the preparation of imidazo[1,2-a]pyridine derivatives. These methods are environmentally friendly and efficient, allowing for the direct synthesis of complex structures without the need for heavy metal catalysts. Techniques such as using iodine or other organic catalysts have been developed to facilitate these reactions .
One-Pot Synthesis Techniques
One-pot synthesis methods have been explored to streamline the production of this compound. This approach reduces the number of reaction steps and simplifies purification processes, making it more suitable for large-scale applications in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- 2-position aryl groups : The 2-(4-methylsulfonylphenyl) derivative () exhibits potent COX-2 inhibition, suggesting electron-withdrawing groups at the 2-position enhance target engagement in anti-inflammatory contexts .
- 3-position modifications: Substitutions at the 3-position (e.g., aminoalkyl in ) improve antiparasitic activity, while a methyl group at R4 () enhances AChE inhibition .
- The target compound’s 3-fluoro-4-methoxyphenyl group combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize receptor binding or solubility compared to simpler aryl substituents.
Physicochemical and Fluorescent Properties
Substituents also influence solubility, membrane permeability, and fluorescence:
Key Observations :
- Solubility: The methoxy group in the target compound may enhance solubility compared to nonpolar aryl analogs (e.g., 2-p-tolyl derivatives in ) .
- Fluorescence: While the target compound’s fluorescence is unreported, 4’-amino-substituted imidazo[1,2-a]pyridines () emit in the visible range, suggesting fluorinated analogs could exhibit unique photophysical properties .
Structural Analogues in Drug Development
Notable imidazo[1,2-a]pyridine-based drugs and their substituent effects:
Key Observations :
- 2-Aryl vs. 3-substituted derivatives: Zolpidem’s 2-aryl group is critical for GABA-A receptor binding, whereas SCH 28080’s 3-cyanomethyl group targets proton pumps, highlighting position-dependent mechanisms .
- The target compound’s 2-aryl substitution aligns with trends in CNS-active drugs but distinguishes itself via fluorine and methoxy moieties, which may modulate blood-brain barrier penetration or metabolic stability.
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structural features contribute to its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 231.24 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a 3-fluoro and 4-methoxy substitution on the phenyl ring.
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation and survival. For instance, it interacts with kinases involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for various receptors, influencing pathways related to inflammation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities observed for this compound in various studies:
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, including breast and lung cancer models, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. These findings suggest its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine?
- Methodological Answer : A widely used approach involves the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine precursors. For example, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized by reacting the parent compound with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux, followed by purification via vacuum evaporation . Alternative routes include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as demonstrated in the synthesis of imidazo[1,2-a]pyrimidines .
Q. How is the purity and structural identity of synthesized this compound verified?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are standard for confirming molecular structure. For instance, NMR analysis of similar compounds (e.g., N-substituted imidazo[1,2-a]pyridine derivatives) resolved aromatic protons and fluorine coupling patterns, while HR-MS provided exact mass data . HPLC or GC-MS is recommended for assessing purity (>95%) .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and reactivity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, are used to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and substituent effects. For example, DFT analysis of aminoimidazodipyridines revealed how electron-withdrawing groups (e.g., -F, -OCH₃) influence aromatic π-systems and intermolecular interactions . Molecular docking can further predict binding affinities to biological targets (e.g., enzymes) .
Q. How can conflicting data on the biological activity of imidazo[1,2-a]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., anxiolytic vs. cytotoxic effects) may arise from substituent positioning or assay variability . Systematic structure-activity relationship (SAR) studies are critical. For example, modifying the 3-fluoro-4-methoxyphenyl group altered selectivity in enzyme inhibition assays . Comparative in vitro/in vivo validation under standardized conditions (e.g., IC₅₀ measurements in multiple cell lines) is recommended .
Q. What strategies optimize reaction conditions for imidazo[1,2-a]pyridine synthesis to improve yield and sustainability?
- Methodological Answer : Green chemistry approaches , such as using sodium hypochlorite as an oxidant in ethanol at room temperature, reduced hazardous waste compared to traditional Cr(VI) reagents . Microwave-assisted synthesis can accelerate condensation reactions (e.g., reducing reflux time from 8 hours to 30 minutes) . Solvent screening (e.g., DMF vs. acetonitrile) and catalyst optimization (e.g., AlCl₃ for Friedel-Crafts alkylation) also enhance efficiency .
Data Contradiction Analysis
Q. How do divergent synthetic yields for imidazo[1,2-a]pyridine derivatives arise, and how can they be addressed?
- Methodological Answer : Yield variations often stem from substituent steric effects or reagent purity . For instance, electron-withdrawing groups (e.g., -CF₃) may hinder formylation reactions, requiring adjusted stoichiometry . Design of Experiments (DoE) methodologies, such as factorial design, can identify optimal temperature, solvent, and catalyst ratios. A case study showed that increasing DMF concentration from 8 mL to 12 mL improved yields by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
